

# An In-depth Technical Guide to the Chemical Structure and Properties of Dimethylchalcones

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## Compound of Interest

Compound Name: 2-Hydroxy-2',4'-dimethylchalcone

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## Abstract

Dimethylchalcones, a subclass of the chalcone family of compounds, are characterized by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system linking two aromatic rings, further substituted with two methyl groups at various positions. These structural motifs are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, owing to their diverse and potent biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of dimethylchalcones, with a focus on their potential as therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this area.

## Chemical Structure and Isomerism

Chalcones possess a 1,3-diphenyl-2-propen-1-one backbone. The dimethylchalcone-derivatives feature two additional methyl groups on this basic structure. The position of these methyl groups on the two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, attached to the vinyl group) gives rise to a variety of isomers, each with potentially unique physicochemical and biological properties. The general structure and a few examples of dimethylchalcone isomers are depicted below.

General Structure of Chalcones:

Examples of Dimethylchalcone Isomers:

- 2',4'-Dimethylchalcone: Methyl groups on Ring A.
- 3,4-Dimethylchalcone: Methyl groups on Ring B.
- 4,4'-Dimethylchalcone: One methyl group on Ring A and one on Ring B.

The specific substitution pattern significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological activity.

## Physicochemical Properties

The physicochemical properties of dimethylchalcones are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Selected Dimethylchalcones

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)	Appearance
trans-4,4'-Dimethylchalcone	C <sub>17</sub> H <sub>16</sub> O	236.31	128 - 130	389.3 at 760 mmHg	Crystalline solid
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone	C <sub>18</sub> H <sub>18</sub> O <sub>4</sub>	302.33	124.5 - 126.4	Not available	Orange needle crystals[1]
3,4,5-Trimethoxy-3',4'-dimethoxychalcone	C <sub>20</sub> H <sub>22</sub> O <sub>5</sub>	358.39	121 - 122	Not available	Yellow crystals[2]
2,4,6-Trimethoxy-3',4'-dimethoxychalcone	C <sub>20</sub> H <sub>22</sub> O <sub>5</sub>	358.39	150 - 151	Not available	Yellow crystal[2]

Table 2: Spectroscopic Data of a Representative Dimethylchalcone (2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone)[1]

Spectroscopic Technique	Key Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , ppm)	$\delta$ 13.61 (1H, s, chelated -OH), 7.99 (1H, d, $J=15.7$ Hz, H- $\beta$ ), 7.84 (1H, d, $J=15.7$ Hz, H- $\alpha$ ), 7.60-7.68 (m, Ar-H), 7.36-7.45 (m, Ar-H), 5.39 (1H, s, -OH), 3.67 (3H, s, - $\text{OCH}_3$ ), 2.15 (3H, s, - $\text{CH}_3$ ), 2.13 (3H, s, - $\text{CH}_3$ )
$^{13}\text{C}$ NMR	Not fully reported in the source, but key chalcone signals are expected.
IR ( $\text{cm}^{-1}$ )	3545 (-OH), 1632 ( $\text{C}=\text{O}$ , conjugated ketone)
UV-Vis ( $\lambda_{\text{max}}$ , nm)	Not reported in the source.
Mass Spectrometry (HRMS-ESI)	$m/z$ 321.1100 $[\text{M}+\text{Na}]^+$

## Synthesis of Dimethylchalcones

The most prevalent method for synthesizing chalcones, including dimethylchalcones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

### General Reaction Scheme

### Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylchalcone[3]

Materials:

- 4-Methylacetophenone
- 4-Methylbenzaldehyde
- Ethanol
- Sodium hydroxide (aqueous solution)
- Distilled water

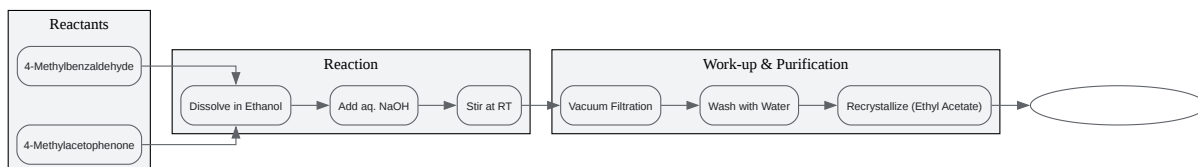
- Ethyl acetate (for recrystallization)

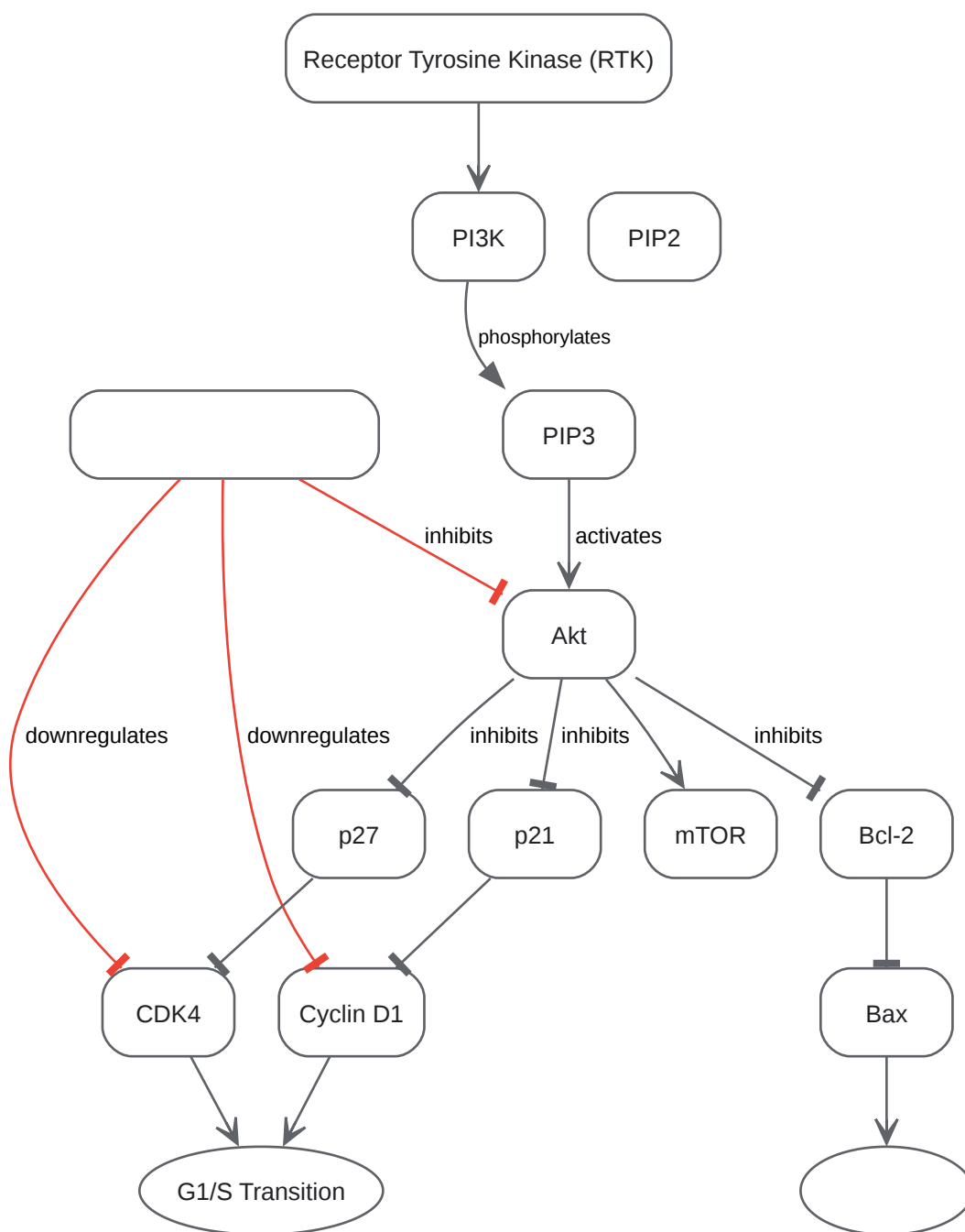
#### Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-methylacetophenone and 4-methylbenzaldehyde in ethanol.
- Stir the solution at room temperature.
- Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.
- Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- The product will precipitate out of the solution as a solid.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold distilled water to remove any unreacted starting materials and the base catalyst.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure 4,4'-dimethylchalcone.

Characterization: The purity and identity of the synthesized compound should be confirmed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS).<sup>[3]</sup>

## Experimental Workflow





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